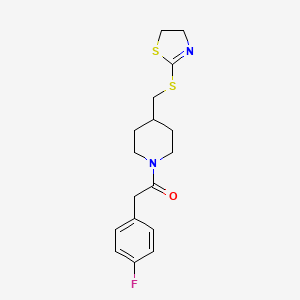

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Beschreibung

BenchChem offers high-quality 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2OS2/c18-15-3-1-13(2-4-15)11-16(21)20-8-5-14(6-9-20)12-23-17-19-7-10-22-17/h1-4,14H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIRNPUIOVNYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, a compound with a complex molecular structure, is gaining attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.6 g/mol. The structure incorporates a piperidine ring, thiazole moiety, and a fluorophenyl group, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2OS3 |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 1396874-90-0 |

Synthesis

The synthesis of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multi-step synthetic pathways. Key steps include:

- Formation of Thiazole Derivative : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Piperidine Ring Construction : The piperidine ring is formed via nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained through coupling reactions between the thiazole derivative and piperidine.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to monitor synthesis and ensure product purity.

Biological Activity

Research indicates that compounds containing thiazole and piperidine structures often exhibit significant pharmacological activities. The biological activity of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated in various studies:

Antimicrobial Activity

Studies have shown that similar thiazole derivatives possess antimicrobial properties. For instance, compounds with thiourea or thiazole moieties have exhibited antibacterial and antifungal activities against various pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the thiazole ring. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation. For example, derivatives with similar structural features showed significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The modulation of these pathways could lead to therapeutic effects in conditions like cancer or infections.

Case Studies

Several studies have highlighted the biological efficacy of thiazole-containing compounds:

- Antibacterial Efficacy : In one study, thiazole derivatives were tested against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to standard antibiotics .

- Cytotoxic Effects : Another research effort focused on evaluating the cytotoxicity of related compounds against various cancer cell lines, demonstrating significant activity against colon carcinoma cells .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone to achieve high purity and yield?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:

- Catalysts : Use palladium-based catalysts for coupling reactions (e.g., attaching thiazole or fluorophenyl groups) .

- Temperature and pH : Maintain temperatures between 60–80°C and neutral pH to prevent side reactions .

- Purification : Employ column chromatography or recrystallization to isolate the compound, followed by HPLC to verify purity (>95%) .

Key Tip : Monitor intermediate stages via thin-layer chromatography (TLC) to ensure stepwise reaction completion .

Q. What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the piperidine ring (δ 2.5–3.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and fluorophenyl group (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHFNOS) .

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm, C-F at ~1250 cm) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound, particularly when comparing analogs with modified substituents?

Methodological Answer:

- Comparative Assays : Test analogs with substitutions (e.g., replacing the fluorophenyl group with chlorophenyl or methoxyphenyl) in biological assays (e.g., antimicrobial IC or kinase inhibition) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or bacterial enzymes, correlating with experimental IC values .

- Data Correlation : Tabulate substituent effects (e.g., electron-withdrawing groups on fluorophenyl enhance target binding) using regression analysis .

Q. How should researchers resolve discrepancies in biological activity data across different assay models (e.g., in vitro vs. cell-based studies)?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP levels for cytotoxicity assays, consistent cell lines) to minimize variability .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) to validate assay conditions .

- Mechanistic Follow-Up : Use Western blotting or fluorescence microscopy to confirm target engagement (e.g., apoptosis markers for anticancer activity) .

Q. What computational methods complement experimental data in elucidating the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to study binding stability over 100 ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., fluorine’s electronegativity in fluorophenyl group) at active sites .

- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using Schrödinger) to identify critical interaction points (e.g., hydrogen bonds with thiazole sulfur) .

Experimental Design & Data Analysis

Q. How to design a robust experimental workflow for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- In Vitro ADME : Assess metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and Caco-2 cell permeability .

- In Vivo Studies : Use Sprague-Dawley rats (n=6/group) for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .

- Statistical Analysis : Apply non-compartmental analysis (NCA) for AUC and half-life calculations using Phoenix WinNonlin .

Q. What strategies mitigate synthetic challenges related to the compound’s thioether and piperidine moieties?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen during thioether formation to prevent unwanted side reactions .

- Solvent Optimization : Perform thioether coupling in anhydrous DMF to enhance nucleophilicity of sulfur atoms .

- Reaction Monitoring : Track sulfur oxidation states via X-ray photoelectron spectroscopy (XPS) if instability is observed .

Contradiction Resolution

Q. How to address conflicting reports on the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence suspected targets (e.g., EGFR, COX-2) and observe activity loss .

- Biochemical Assays : Compare IC values in enzyme inhibition (e.g., purified kinases) vs. cell-based reporter assays (e.g., NF-κB luciferase) .

- Cross-Validation : Partner with independent labs to replicate key findings under blinded conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.